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Cbz succinimide

Cat. No.: B8005595
M. Wt: 233.22 g/mol
InChI Key: VTUQIYAEGKOHMR-UHFFFAOYSA-N
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Description

Significance of Cbz Group as an Amine Protecting Moiety in Research Contexts

The Cbz group is extensively utilized in organic synthesis due to its stability under a range of reaction conditions and its facile removal under mild conditions, typically catalytic hydrogenation. total-synthesis.comijacskros.commasterorganicchemistry.com As a carbamate-type protecting group, it effectively reduces the nucleophilicity of the amine. organic-chemistry.orgmasterorganicchemistry.com Its significance is particularly pronounced in the synthesis of complex molecules, including peptides, natural products, and pharmaceuticals. sigmaaldrich.comscientificlabs.co.uk

In peptide synthesis, the Cbz group is crucial for protecting the α-amino group of amino acids, allowing for controlled coupling reactions and preventing undesired side reactions during the stepwise construction of peptide chains. scientificlabs.co.ukwikipedia.orgwiley-vch.de Research demonstrates its effectiveness in complex synthetic pathways, leading to high yields of desired products. Beyond peptide chemistry, the Cbz group plays a role in drug development, facilitating the synthesis of stable drug candidates by protecting reactive amine groups. It is also applied in bioconjugation processes for linking biomolecules and in material science for developing functional materials.

Historical Development and Evolution of Cbz Protection Strategies

The concept of using the benzyloxycarbonyl group for amine protection was pioneered by Max Bergmann and Leonidas Zervas in 1932. masterorganicchemistry.comwikipedia.orgwiley-vch.depublish.csiro.aursc.org This landmark development, known as the Bergmann-Zervas synthesis, revolutionized peptide chemistry by introducing the first readily cleavable protecting group for amines, enabling the synthesis of longer oligopeptides. wikipedia.orgpublish.csiro.aursc.org

Initially, benzyl (B1604629) chloroformate (Cbz-Cl) was the primary reagent for introducing the Cbz group. total-synthesis.comijacskros.comwikipedia.org While effective, Cbz-Cl is highly reactive and generates HCl as a byproduct, often requiring the presence of a base to neutralize the acid formed. total-synthesis.comijacskros.com Over time, alternative Cbz-transfer reagents were developed to offer milder reaction conditions and improve compatibility with sensitive substrates. This evolution led to the use of activated carbonates, such as Cbz succinimide (B58015) (Cbz-OSu), which provide more controlled and efficient Cbz protection under varied conditions. total-synthesis.com

Orthogonality and Compatibility of Cbz Succinimide with Diverse Protecting Groups

A key advantage of the Cbz group, and thus its introduction via this compound, is its orthogonality with numerous other common protecting groups, including tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). organic-chemistry.orgtotal-synthesis.commasterorganicchemistry.comjocpr.comacs.org Orthogonality refers to the ability to selectively remove one protecting group in the presence of others using different, non-interfering deprotection conditions. organic-chemistry.orgwiley-vch.dejocpr.com

The Cbz group is typically removed by hydrogenolysis (treatment with hydrogen gas in the presence of a catalyst like palladium on carbon), which is a mild, neutral process. total-synthesis.comijacskros.commasterorganicchemistry.com This contrasts with the removal of Boc groups, which are acid-labile, and Fmoc groups, which are base-labile. organic-chemistry.orgmasterorganicchemistry.com This difference in cleavage conditions allows chemists to strategically protect multiple functional groups within a molecule and remove them sequentially as needed during a synthesis. organic-chemistry.orgmasterorganicchemistry.comjocpr.com While orthogonality implies distinct removal conditions, compatibility refers to groups that can be removed under the same type of reagent but at different concentrations or rates, though the order of removal might not be reversible as in true orthogonality. researchgate.net The orthogonality of the Cbz group is particularly valuable in the synthesis of complex molecules with multiple reactive sites, providing precise control over synthetic transformations. wiley-vch.dejocpr.com

Comparison of this compound with Alternative Carbonate-Based Protecting Reagents in Synthetic Efficiency

This compound (Cbz-OSu) is one of several reagents used to introduce the Cbz group, alongside benzyl chloroformate (Cbz-Cl) and dibenzyl dicarbonate (B1257347) (Cbz₂O). Cbz-OSu is considered an activated ester or a weakly active activated ester depending on the context, offering advantages in certain synthetic scenarios. chemicalbook.comtotal-synthesis.comhighfine.com

Compared to the highly reactive Cbz-Cl, Cbz-OSu generally reacts under milder conditions and does not produce corrosive HCl as a byproduct, which can be beneficial for acid-sensitive substrates. total-synthesis.comijacskros.comhighfine.com The mechanism of protection with Cbz-OSu involves a nucleophilic attack by the amine on the carbonyl carbon of the benzyloxycarbonyl group, resulting in the transfer of the Cbz moiety and displacement of the succinimide leaving group. This reaction is often facilitated by a base to enhance the amine's nucleophilicity.

While Cbz-Cl might be faster in some cases due to its higher reactivity, Cbz-OSu can offer improved selectivity and better yields, particularly in complex systems or when mild conditions are required. total-synthesis.com Other activated esters, such as Cbz p-nitrophenyl carbonate (Cbz-ONp), also exist and are considered weakly active, providing further options depending on the specific requirements of the synthesis. highfine.com The choice between Cbz-OSu and other reagents often depends on the nature of the amine substrate, the presence of other functional groups, and the desired reaction conditions. Research findings indicate that Cbz-OSu is effective in achieving high yields in various synthetic applications, including peptide synthesis and the modification of antibiotics. sigmaaldrich.com

Cbz-Transfer ReagentReactivityByproductTypical ConditionsNotes
Benzyl Chloroformate (Cbz-Cl)HighHClBasic conditionsHighly reactive, generates acid. total-synthesis.comijacskros.comhighfine.com
N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)ModerateSuccinimideMild, often basicMilder conditions, no acidic byproduct. chemicalbook.comtotal-synthesis.com
Dibenzyl Dicarbonate (Cbz₂O)ModerateBenzyl alcohol, CO₂VariedCan offer alternative reactivity. total-synthesis.com
Cbz p-nitrophenyl Carbonate (Cbz-ONp)Weakp-nitrophenolVariedWeakly activated ester. highfine.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO4 B8005595 Cbz succinimide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2,5-dioxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10-6-9(11(15)13-10)12(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUQIYAEGKOHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cbz Succinimide Preparation

Established Synthetic Routes to N-(Benzyloxycarbonyloxy)succinimide

Several methods have been developed for the preparation of N-(Benzyloxycarbonyloxy)succinimide, offering different advantages in terms of efficiency and scalability.

One-Pot Two-Phase Synthesis Approaches

One-pot two-phase synthesis represents an efficient strategy for preparing Cbz succinimide (B58015) by combining the formation of N-hydroxysuccinimide (NHS) and its subsequent acylation within a single reaction vessel. smolecule.comgoogle.com This method typically involves the reaction of hydroxylamine (B1172632) sulfate (B86663) with succinic anhydride (B1165640) in an aqueous alkaline medium, followed by vacuum dehydration to form an NHS solution. google.com Subsequently, a water-immiscible organic solvent is added, and benzyl (B1604629) chloroformate is introduced in the presence of a base, with the Cbz succinimide product partitioning into the organic phase.

A detailed example of this approach involves reacting hydroxylamine sulfate with succinic anhydride under vacuum dehydration at elevated temperatures (100–160°C) with acid catalysis (e.g., sulfuric or phosphoric acid) to remove water. google.com The resulting NHS solution's pH is then adjusted to 9–11 using a base like sodium hydroxide (B78521) or potassium carbonate. google.com Benzyl chloroformate is added dropwise at a controlled temperature (0–60°C) to form this compound. google.com The organic layer containing the product is then separated, concentrated, and purified, often by recrystallization using solvents such as dichloromethane (B109758) or ethyl acetate. google.com

Derivatization from N-Hydroxysuccinimide and Benzyl Chloroformate

A common synthetic route involves the direct reaction of N-hydroxysuccinimide (NHS) with benzyl chloroformate (Cbz-Cl) under suitable reaction conditions. guidechem.com In this method, the hydroxyl group of NHS reacts with the carbonyl group of benzyl chloroformate, leading to the formation of N-(Benzyloxycarbonyloxy)succinimide. guidechem.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. While the yield of this method can be relatively low (approximately 24% reported in one instance), it is considered simple to operate and suitable for laboratory-scale synthesis. guidechem.com

Another synthesis method mentioned utilizes N,N'-disuccinimidyl carbonate (DSC) and benzyl alcohol in the presence of a catalyst. In this approach, the succinimidyl groups in DSC undergo esterification with benzyl alcohol to generate N-(Benzyloxycarbonyloxy)succinimide. guidechem.com

Considerations for Scalable and Efficient this compound Production in Research Synthesis

For research synthesis, particularly when larger quantities of this compound are required, considerations for scalability and efficiency become important.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the molar ratios of reactants, the choice of catalysts, and the selection of solvents. For instance, in the one-pot two-phase method, specific molar ratios of hydroxylamine sulfate, succinic anhydride, and benzyl chloroformate (e.g., 1:1–4:1–3) have been explored. Acid catalysts like sulfuric acid can enhance NHS formation in the initial step. Solvent selection for recrystallization, such as ethyl acetate, is important for achieving high purity. Different purification methods, including recrystallization from various solvents, can result in varying purity levels.

Continuous Flow Reactor Applications in this compound Synthesis

The application of continuous flow reactors holds potential for the scalable and efficient production of this compound. While direct information on the continuous flow synthesis of this compound was not extensively detailed in the search results, the principles of continuous flow chemistry are being explored for similar reactions and can offer advantages such as improved control over reaction parameters, enhanced heat and mass transfer, and potential for integration with in-line purification. publish.csiro.auplos.orgscispace.com Continuous flow systems have been demonstrated for other reactions involving succinimide derivatives, highlighting their potential for efficient synthesis and workup procedures, including liquid-liquid extraction for byproduct removal. publish.csiro.auplos.org The compatibility of certain synthesis methods, such as the aqueous two-phase method, with continuous flow reactors makes them preferable for larger-scale manufacturing.

Mechanistic Insights into Cbz Succinimide Reactivity

Fundamental Reaction Mechanism of Amine Acylation by Cbz Succinimide (B58015)

The reaction between Cbz succinimide and an amine proceeds through a nucleophilic acyl substitution mechanism. smolecule.com This process involves a series of steps leading to the transfer of the benzyloxycarbonyl group from the succinimide leaving group to the amine nitrogen.

Nucleophilic Attack on the Electrophilic Carbonyl

The initial step of the reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the this compound molecule. smolecule.com The carbonyl carbon is rendered electrophilic due to the electron-withdrawing nature of the adjacent oxygen and the succinimide group. This attack results in the formation of a transient tetrahedral intermediate.

Formation and Decomposition of the Tetrahedral Intermediate

Following the nucleophilic attack, a tetrahedral intermediate is formed. In this intermediate, the nitrogen of the attacking amine is bonded to the carbonyl carbon, which is now sp3 hybridized. The negative charge is localized on the oxygen atom that was part of the original carbonyl group. The succinimide group remains attached to the carbonyl carbon at this stage. This tetrahedral intermediate is unstable and undergoes decomposition to regenerate the carbonyl group and expel a leaving group.

Role of N-Hydroxysuccinimide as a Leaving Group

The decomposition of the tetrahedral intermediate involves the expulsion of N-hydroxysuccinimide (NHS) as a leaving group. The electron-withdrawing nature of the succinimide ring helps to stabilize the negative charge that develops on the nitrogen atom of the leaving group, making N-hydroxysuccinimide a reasonably good leaving group. stackexchange.com The departure of N-hydroxysuccinimide regenerates the carbonyl and yields the Cbz-protected amine. The reaction is often facilitated by the presence of a base, such as triethylamine (B128534) (TEA) or DIPEA, which can deprotonate the amine, increasing its nucleophilicity, and neutralize the N-hydroxysuccinimide byproduct, driving the reaction forward.

The general reaction scheme can be represented as:

Cbz-OSu + R-NH₂ → R-NH-Cbz + HNSu

Where R-NH₂ represents a primary amine and HNSu represents N-hydroxysuccinimide.

Key reaction parameters influencing the efficiency of Cbz protection with Cbz-OSu include the solvent, temperature, and stoichiometry. Polar aprotic solvents like THF, DCM, and acetonitrile (B52724) are often used as they enhance reaction rates. Room temperature is typically preferred for most amines.

Here is a summary of key reaction parameters:

ParameterTypical Value/ReagentImpact on Reaction Efficiency
SolventTHF, DCM, AcetonitrilePolar aprotic solvents enhance reaction rates.
Temperature0–25°CRoom temperature preferred for most amines.
BaseTriethylamine (TEA), DIPEANeutralizes HNSu byproduct, drives reaction forward.
Stoichiometry1.2–1.5 eq Cbz-OSu per amineEnsures complete conversion.

Stereochemical Considerations and Selectivity in Cbz Protection

This compound is known for its effectiveness in selectively protecting amine functionalities. smolecule.com This selectivity is crucial in the synthesis of complex molecules containing multiple reactive groups.

Regioselective Amine Protection

This compound can exhibit regioselectivity in the protection of molecules containing multiple amine groups. For instance, in the context of diamino acids or aminoglycosides, selective acylation of a specific amino group can be achieved. Studies have shown that selective acylation of the terminal amino group of lysine (B10760008) can occur without prior protection of the alpha-amino group. google.com In aminoglycosides, conditions have been found for the regioselective introduction of cyclic carbamate (B1207046) groups, allowing for selective modification of specific amino positions like N-1, N-6', or N-3''. researchgate.net This regioselectivity can be influenced by factors such as the basicity of the different amine groups and the reaction conditions, including pH. google.com

Differentiation of Primary and Secondary Amines

This compound generally reacts efficiently with both primary and unhindered secondary amines, yielding their corresponding Cbz-protected derivatives. nih.govijacskros.com However, the reactivity can be influenced by steric hindrance. While Cbz-OSu is considered suitable for bulky amines with minimal steric hindrance affecting reactivity, very bulky amines or anilines may show lower yields or no reaction in some cases. nih.gov The differentiation between primary and secondary amines in terms of reactivity with Cbz-OSu is often a matter of reaction conditions and the specific structures of the amines involved. Some methods for Cbz protection using other reagents like Cbz-Cl have been reported to be regioselective for aromatic amines over aliphatic amino groups. organic-chemistry.org

Catalytic and Non-Catalytic Activation of this compound

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is a widely used reagent, primarily for the benzyloxycarbonyl (Cbz) protection of amines, a crucial step in peptide synthesis and the synthesis of complex organic molecules. Its reactivity stems from the activated succinimide ester moiety, which is susceptible to nucleophilic attack. The activation of Cbz-OSu, leading to the transfer of the Cbz group, can occur through both catalytic and non-catalytic pathways, depending on the reaction conditions and the nature of the nucleophile.

The primary reaction Cbz-OSu undergoes is nucleophilic acyl substitution, where a nucleophile, typically an amine, attacks the electrophilic carbonyl carbon of the benzyloxycarbonyl group. This attack forms a tetrahedral intermediate, followed by the departure of the N-hydroxysuccinimide (NHS) leaving group, yielding the Cbz-protected amine and succinimide.

Non-Catalytic Activation:

In many instances, the inherent reactivity of the activated ester in Cbz-OSu is sufficient to react with strong nucleophiles, such as primary amines, without the need for an external catalyst. This non-catalytic activation relies on the nucleophile's ability to directly attack the carbonyl center. The reaction is often carried out in suitable solvents that dissolve both reactants and facilitate the reaction. The mechanism involves the direct interaction between the amine nitrogen and the carbonyl carbon, leading to the formation of a new amide bond and the release of succinimide.

Studies on the mechanism of action of Cbz-OSu highlight the transfer of the benzyloxycarbonyl group to an amine via nucleophilic substitution. This reaction is facilitated by the presence of a base, which can deprotonate the amine, thereby increasing its nucleophilicity. While a base can enhance the reaction rate by increasing the concentration of the more reactive deprotonated amine, the fundamental activation of Cbz-OSu in this context is the inherent electrophilicity of the carbonyl carbon adjacent to the good leaving group (N-hydroxysuccinimide).

Catalytic Activation:

While non-catalytic reactions are feasible with strong nucleophiles, catalytic methods are often employed to enhance reaction rates, improve selectivity, or enable reactions with weaker nucleophiles or under milder conditions. Various catalysts, including bases, acids, and transition metal complexes, can activate Cbz-OSu or the nucleophile.

Base Catalysis: Bases are commonly used to activate the nucleophile (e.g., amine) by deprotonation, making it a stronger nucleophile and thus more reactive towards Cbz-OSu. This is a form of catalytic activation as the base facilitates the reaction without being consumed. In the synthesis of Cbz-OSu itself, weak bases like sodium carbonate or potassium carbonate are used to adjust pH during acylation with benzyl (B1604629) chloroformate.

Acid Catalysis: Acid catalysts can activate the carbonyl group of Cbz-OSu by protonation, making it more susceptible to nucleophilic attack. While the search results primarily discuss acid catalysis in the synthesis of succinimide derivatives or activation of other succinimide-based reagents like N-bromosuccinimide (NBS), the principle of electrophilic activation by acids can be applied to Cbz-OSu reactivity. For instance, acid catalysis is mentioned in accelerating N-hydroxysuccinimide formation during Cbz-OSu synthesis. Lewis acids have also been reported to activate succinimide-based reagents for reactions like thioarylation. acs.org

Transition Metal Catalysis: Transition metal catalysts can play a role in activating either Cbz-OSu or the substrate it reacts with. While direct examples of transition metal catalysis specifically activating Cbz-OSu for amine protection were not extensively detailed in the search results, transition metals like palladium are widely used in reactions involving Cbz-protected compounds, particularly for deprotection via hydrogenolysis. organic-chemistry.org Iron(III) triflimide has been shown to catalyze the activation of succinimide-based reagents in thioarylation reactions. acs.orgacs.org This suggests a potential for similar Lewis acid activation of Cbz-OSu in certain contexts.

Organocatalysis: Organocatalysts, metal-free organic molecules, can also activate reactants through various mechanisms, including hydrogen bonding, iminium ion catalysis, or enamine catalysis. beilstein-journals.orgnih.gov Some organocatalytic approaches have been developed for reactions involving N-protected amino acids and amines, which could potentially be relevant to Cbz-OSu chemistry, although specific examples with Cbz-OSu were not prominently featured. nih.govresearchgate.netmdpi.com Hydrogen-bond-mediated activation mechanisms have been reported in organocatalytic reactions involving succinimide-containing molecules. beilstein-journals.org

Detailed research findings often explore the kinetics and mechanism of these reactions, including the identification of intermediates and transition states. For example, studies on succinimide ring formation in deamidation processes have provided insights into cyclic tetrahedral intermediates and the role of pH in controlling the rate-determining step. rsc.org While this relates to the succinimide moiety, it illustrates the level of mechanistic detail explored in related succinimide chemistry.

Data tables presenting yields, reaction times, and conditions for Cbz-OSu reactions under different catalytic and non-catalytic conditions are common in the literature. However, a generic table covering all possible scenarios is not feasible here. Below is an illustrative example of how such data might be presented based on the types of reactions Cbz-OSu is known to undergo, drawing upon the information about its use in amine protection.

Illustrative Data on Cbz-OSu Reactivity (Amine Protection)

Nucleophile TypeActivation MethodExample ConditionsTypical Yield (%)Notes
Primary AmineNon-CatalyticVarious solvents (e.g., DCM, DMF) at RTGood to ExcellentReaction rate can be influenced by solvent.
Primary AmineBase-CatalyticWith added base (e.g., Et₃N, DIPEA) in solventExcellentBase deprotonates amine, increasing rate.
Weak NucleophileCatalytic (Acid/Base/Other)Specific catalyst and solvent systemVariableConditions optimized for specific reaction.

Note: This table is illustrative and based on general principles of Cbz-OSu reactivity as an amine protecting agent. Specific yields and conditions are highly dependent on the specific amine and reaction scale.

The choice between catalytic and non-catalytic activation of Cbz-OSu depends on the specific synthetic goal, the nature of the substrate, desired reaction rate, selectivity, and compatibility with other functional groups present. Catalytic methods offer opportunities for fine-tuning reactivity and achieving transformations that might be challenging under non-catalytic conditions.

Applications of Cbz Succinimide in Complex Organic Synthesis

Role in Peptide and Peptidomimetic Synthesis

Cbz succinimide (B58015) plays a significant role in the synthesis of peptides and peptidomimetics, serving as a key reagent for amino group protection during chain elongation. scientificlabs.co.uknordmann.globalchemimpex.com Its application allows for controlled and selective reactions, crucial for the accurate assembly of complex peptide structures. nordmann.global

Stepwise Construction of Peptides and Minimization of Side Reactions

In the stepwise construction of peptides, the temporary protection of the α-amino group of each incoming amino acid is essential to prevent unwanted reactions, such as self-coupling (dimerization) or reaction at other functional groups within the growing peptide chain. smolecule.com Cbz succinimide is utilized to introduce the Cbz group onto the amino acid's α-amine. smolecule.com This protected amino acid can then be coupled to the C-terminus of the existing peptide chain. After coupling, the Cbz group is selectively removed to expose the free amine for the next coupling step. smolecule.com Compared to reagents like benzyl (B1604629) chloroformate, this compound's milder reactivity helps minimize side reactions, contributing to higher yields and purity of the desired peptide product. The formation of a stable succinimide byproduct also reduces the risk of degrading acid-sensitive substrates.

Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for synthesizing peptides, where the peptide chain is assembled on a solid resin support. smolecule.comnih.gov While Fmoc chemistry is currently the predominant strategy in SPPS, Cbz chemistry, often employing this compound, has also been historically and is still used, particularly in specific contexts or for synthesizing certain types of peptides. nih.gov In SPPS, Cbz-protected amino acids, prepared using this compound, are coupled to the growing peptide chain anchored to the resin. smolecule.com The Cbz group serves as the temporary α-amino protection that is removed in a separate step before the next amino acid is added. smolecule.com

Synthesis of Cbz-Protected Amino Acids as Building Blocks

Cbz-protected amino acids are fundamental building blocks for peptide synthesis, both in solution phase and solid phase. ontosight.aichemimpex.com this compound is a common reagent for synthesizing these protected amino acids. scientificlabs.co.ukchemicalbook.com The reaction involves the reaction of this compound with the amino acid, typically under basic conditions, to selectively introduce the Cbz group onto the α-amino group. smolecule.com This process effectively masks the highly reactive amine, allowing for subsequent modifications or couplings to occur at other sites on the amino acid or peptide without interference from the α-amine. ontosight.aismolecule.com

Strategies for C-Terminally Modified Peptides Employing Cbz Protection

The synthesis of C-terminally modified peptides presents unique challenges in peptide synthesis. emorychem.science While recent strategies often employ Fmoc chemistry and specialized linkers or techniques like cyclic urethane (B1682113) methodology for C-terminal modification, Cbz protection can play a role in the synthesis of precursors or in convergent synthesis approaches. emorychem.sciencersc.orgrsc.orgwipo.int For example, Cbz-protected peptide fragments can be synthesized and then coupled to a C-terminal modified amino acid or peptide on a solid support or in solution. rsc.org The Cbz group on the N-terminus of the fragment is stable during the synthesis of the fragment itself and can be selectively removed before the coupling step to the C-terminal component. rsc.org

Total Synthesis and Intermediate Preparation of Biologically Active Compounds

Beyond standard peptide synthesis, this compound is valuable in the total synthesis of complex biologically active molecules, where the selective protection of amine groups is crucial during multi-step synthetic routes. chemicalbook.com

Preparation of Spiroindoline Derivatives

Cbz-OSu plays a key role in the synthesis of spiroindoline derivatives. These structures are found in various biologically active compounds and natural products. Cbz protection is employed during the synthetic routes to selectively protect amine functionalities within the indoline (B122111) or pyrrolidine (B122466) rings, allowing for subsequent transformations to occur at other sites on the molecule sigmaaldrich.comsigmaaldrich.comscientificlabs.comlookchem.comchemicalbook.com. For instance, Cbz-protected spiro[pyrrolidine-3,3′-oxindole] derivatives have been synthesized, where the Cbz group on the pyrrolidine nitrogen facilitates further modifications before being removed, typically by hydrogenation nih.gov. This highlights the utility of Cbz-OSu in constructing the complex spirocyclic systems characteristic of this class of compounds.

Integration into Complex Natural Product Total Synthesis (e.g., Diazonamide A, Sanglifehrin A)

The total synthesis of complex natural products often requires the strategic use of protecting groups to navigate intricate molecular architectures and reactive functionalities. Cbz-OSu has been employed as a key reagent in the total synthesis of challenging targets such as (-)-Diazonamide A and (-)-Sanglifehrin A sigmaaldrich.comsigmaaldrich.comscientificlabs.comlookchem.comchemicalbook.com. In these lengthy and convergent synthetic endeavors, the Cbz group is used to protect amine centers in intermediate compounds, ensuring their stability and preventing unwanted side reactions during the construction of the complex molecular skeletons. The ability to selectively install and remove the Cbz group under specific conditions is crucial for the success of these multi-step total syntheses.

Modification and Derivatization of Aminoglycoside Antibiotics

Aminoglycoside antibiotics possess multiple amino groups, which can present challenges in targeted chemical modification. Cbz-OSu has been successfully applied in the modification and derivatization of aminoglycoside antibiotics like neomycin and kanamycin (B1662678) sigmaaldrich.comsigmaaldrich.comscientificlabs.comlookchem.comchemicalbook.comresearchgate.net. By selectively protecting specific amino groups with the Cbz moiety, researchers can achieve regioselective modifications of the aminoglycoside scaffold. This approach has been instrumental in synthesizing derivatives with potentially improved pharmacological properties, such as enhanced activity against resistant bacterial strains or for use in applications like immunodiagnostic assays researchgate.netgoogle.com. The synthesis of per-N-Cbz derivatives of aminoglycosides using Cbz-OSu has been reported, demonstrating its effectiveness in protecting multiple amine functions within these complex molecules researchgate.net.

Synthesis of Thiazoloindole α-Amino Acids

Cbz protection plays a role in the synthesis of thiazoloindole α-amino acids. Although the direct use of Cbz-OSu for the initial Cbz protection in every reported synthesis of these compounds is not explicitly detailed in the provided snippets, Cbz-protected intermediates, such as N-Cbz-tryptophan α-methyl ester, are utilized in key steps acs.org. The Cbz group serves to protect the α-amino group of the amino acid precursor during subsequent cyclization and functionalization reactions required to construct the thiazoloindole core. Deprotection of the Cbz group is typically performed under acidic conditions after the core structure is formed acs.org.

Applications in the Synthesis of Protected Monomers for Polymer Chemistry

In polymer chemistry, the synthesis of well-defined polymers with specific functionalities often requires the use of protected monomers. Cbz-OSu is relevant in this area for synthesizing Cbz-protected monomers, particularly those containing amine functionalities . Protecting the amine group with a Cbz group during monomer synthesis and polymerization can prevent undesirable side reactions and allow for controlled polymerization processes. After polymerization, the Cbz groups can be removed to reveal the free amine, enabling post-polymerization modification and the creation of functional materials warwick.ac.uk. This application is particularly noted in the development of stimuli-responsive materials .

Intermediate Role in Pharmaceutical Lead Compound Synthesis

Cbz-OSu frequently serves as an intermediate or a key reagent in the synthesis of pharmaceutical lead compounds and complex organic molecules with potential biological activity lookchem.comsmolecule.com. Its ability to introduce the easily cleavable Cbz protecting group onto amines is fundamental in constructing diverse molecular scaffolds relevant to drug discovery. This includes its use in the synthesis of peptide mimetics and other small molecules where precise control over amine reactivity is required during the synthetic sequence nih.govgoogle.com. The protection strategy allows for the manipulation of other functional groups without affecting the amine, which is critical in building the complex structures often found in pharmaceutical candidates.

Diverse Protecting Group Functionalities beyond Amines

While primarily known for its role in protecting amines, the Cbz group introduced by reagents like Cbz-OSu can, in certain contexts, be utilized to protect other functional groups. Although less common than amine protection, the Cbz group has been reported for the temporary protection of hydroxyl groups in specific synthetic strategies smolecule.com. This expands the versatility of Cbz-OSu as a protecting group reagent, allowing for its application in molecules containing both amine and hydroxyl functionalities where selective protection is necessary for successful synthesis.

Temporary Protection of Hydroxyl Groups

Information regarding the specific application of this compound solely for the temporary protection of hydroxyl groups was not found within the consulted sources. The primary documented use of Cbz-OSu as a protecting group involves amines nih.govwikipedia.orguni.lunih.govuni.lunih.govnih.gov.

N-Trans Diprotection Strategies

Cbz-OSu is effectively utilized in N-trans diprotection strategies, notably demonstrated in the regioselective diprotection of cyclen (1,4,7,10-tetraazacyclododecane) nih.govwikipedia.orguni.lufishersci.seuni.lu. This application highlights the ability of this compound to selectively react with specific nitrogen atoms within a complex cyclic amine structure, which is critical for controlling reactivity and achieving desired substitution patterns in macrocyclic chemistry. The regioselectivity observed in such transformations is a key aspect of using Cbz-OSu in the synthesis of polyamine derivatives and related ligands.

Introduction of Cbz Groups onto Protein N-Termini for Modification

The introduction of Cbz groups, facilitated by reagents like this compound, is relevant in the context of protein modification, particularly involving amine functionalities, including protein N-termini. Cbz-OSu is a common reagent for the carboxybenzyl protection of amines nih.govwikipedia.orguni.lunih.govuni.lunih.govnih.gov, a strategy frequently employed in peptide synthesis nih.govwikipedia.orgnih.govuni.luuni.lunih.govnih.gov. In protein modification and bioconjugation, the selective functionalization of amine groups, such as the ε-amino group of lysine (B10760008) residues or the protein N-terminus, is often desired fishersci.no. While Cbz-OSu is primarily associated with peptide synthesis, the principle of using activated carbamates like this compound for amine acylation can be extended to protein modification. Research into chemical ubiquitination, for instance, has involved strategies utilizing Cbz-protected species and orthogonal protection of amine functionalities with Cbz groups in the context of modifying proteins like ubiquitin . The use of N-hydroxysuccinimide esters, a class that includes Cbz-OSu, for coupling reactions with lysine residues in proteins is a known technique in bioconjugation, although achieving absolute regiospecificity on proteins can be challenging due to the presence of multiple reactive amines fishersci.no.

Employment as a Linker Molecule in Affinity Chromatography

Succinimide esters, including compounds structurally related to this compound, are relevant in the design and application of linker molecules, which are important components in techniques such as affinity chromatography wikipedia.orgnih.govfishersci.be. Linkers are used to tether ligands to solid supports or to conjugate molecules in a way that allows for specific binding and purification. N-hydroxysuccinimide esters are commonly employed for coupling molecules to surfaces or other molecules via reaction with primary amines fishersci.no. While Cbz-OSu itself might not typically serve as the entire linker structure, its nature as a succinimide ester makes it conceptually related to the activated esters used in creating stable amide bonds between molecules and linkers. Reductively cleavable linker systems utilized in peptide purification, for example, have been reported to involve succinimide-ester intermediates fishersci.be. Affinity chromatography methods often rely on such linker chemistries to immobilize ligands that can selectively bind target molecules, enabling their separation from a mixture fishersci.nowikipedia.orgnih.gov.

Deprotection Methodologies for Cbz Protected Substrates

Nucleophilic Deprotection Protocols

Comparison with Hydrogenolysis for Substrate Sensitivity

Catalytic hydrogenolysis is a prevalent method for Cbz deprotection, typically employing a palladium catalyst under a hydrogen atmosphere vulcanchem.com. This method cleaves the benzyloxycarbonyl group to yield the free amine, toluene, and carbon dioxide vulcanchem.com. While generally effective and mild, hydrogenolysis can be incompatible with substrates containing other reducible functionalities such as olefins, nitro groups, or benzyl (B1604629) ethers nih.gov.

Alternative nucleophilic deprotection protocols have been developed that offer advantages for substrates sensitive to standard hydrogenolysis or Lewis acid-mediated conditions nih.govcenmed.comsigmaaldrich.com. For instance, treatment with 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C has been reported as a nucleophilic deprotection method for carbamates, including Cbz-protected amines nih.govcenmed.comsigmaaldrich.com. This approach can be superior for substrates bearing sensitive functionalities nih.govsigmaaldrich.com.

Another method utilizing NaBH4 and catalytic Pd-C in methanol (B129727) has been described as an efficient and practical approach for the deprotection of N-Cbz and benzyl ester groups fishersci.at. This method involves the in situ generation of hydrogen, avoiding the need for a hydrogen cylinder fishersci.at. Studies have demonstrated the efficacy of this combination for facile Cbz-deprotection fishersci.at. For example, a compound containing both a benzyl ester and an N-Cbz group was successfully deprotected using NaBH4 and 10% Pd-C in methanol at room temperature, yielding the corresponding amino benzoic acid fishersci.at.

Micellar hydrogen transfer reactions using Pd/C and ammonium (B1175870) formate (B1220265) (HCONH4) with a surfactant have also been explored for the hydrogenolysis of Cbz-protected amines, offering a method compatible with DNA-conjugated substrates in DNA-encoded chemical library synthesis. This method has shown comparable efficiency to existing Cbz deprotection methods and is advantageous for its ability to hydrogenolyze benzyl ethers.

Acid-Mediated Cbz Removal in Specific Synthetic Sequences

While hydrogenolysis is common, acid-mediated cleavage can be employed for Cbz deprotection, particularly when reductive conditions are unsuitable. Strong acids such as HBr can be used for Cbz removal vulcanchem.com. However, this method is typically harsher and may not be compatible with acid-sensitive functional groups within the molecule.

More recently, a mild method for the deprotection of the N-Cbz group using aluminum chloride (AlCl3) in hexafluoroisopropanol (HFIP) has been reported. This method offers good functional group tolerance, including the presence of other reducible groups. It is highlighted as an alternative to methods using hydrogen gas and metal catalysts, addressing safety and environmental concerns. This AlCl3/HFIP system has demonstrated orthogonal deprotection of the N-Cbz group in the presence of O- and N-Bn protecting groups, expanding its utility in complex synthesis.

In some synthetic contexts, particularly in peptide synthesis, acid-mediated deprotection of other groups like Boc (removed by strong acid) is more common, while Cbz is typically removed by hydrogenolysis. However, specific sequences might utilize acid-mediated Cbz cleavage if the substrate and other protecting groups are compatible. For instance, in the total synthesis of plantazolicin A, Cbz deprotection was attempted using palladium(II) chloride, and it was observed that the deprotection was mediated by the acid produced during the reduction of palladium(II) chloride to palladium(0). Controlling the pH in this case allowed for selective reactions.

Orthogonal Deprotection Strategies in Multistep Synthesis

Orthogonal protection is a fundamental strategy in multistep organic synthesis, allowing for the selective removal of protecting groups without affecting others. This is particularly crucial in the synthesis of complex molecules like peptides and carbohydrates, where multiple functional groups require selective manipulation. The Cbz group is a key player in orthogonal protection schemes.

Commonly used orthogonal protecting group pairs include Cbz, Boc, and Fmoc. These groups are removed under different conditions: Cbz by hydrogenolysis, Boc by acid treatment, and Fmoc by treatment with a base. This difference in lability allows for the selective deprotection of one group while leaving others intact.

For example, in peptide synthesis, a strategy might involve protecting different amino groups with Cbz, Boc, and Fmoc. The Fmoc group can be removed with a base like piperidine, the Boc group with trifluoroacetic acid, and the Cbz group by catalytic hydrogenation, enabling the stepwise coupling of amino acids.

The reported AlCl3/HFIP method for Cbz deprotection exemplifies an orthogonal strategy, allowing for the selective removal of Cbz in the presence of benzyl (Bn) protecting groups. This expands the possibilities for designing synthetic routes requiring multiple functional group transformations.

Orthogonal deprotection strategies involving the Cbz group are also relevant in oligosaccharide synthesis, facilitating the selective removal of protecting groups in the presence of others like benzyl ethers. The careful choice of protecting groups and their respective deprotection conditions is paramount to the success of complex synthetic sequences.

Emerging Research Frontiers and Future Trajectories for Cbz Succinimide

Development of Novel Synthetic Transformations Involving Cbz Succinimide (B58015) Derivatives

The succinimide framework, present in Cbz succinimide, is a versatile scaffold that is being increasingly utilized in the development of new synthetic methodologies. Research in this area focuses on leveraging the reactivity of the succinimide moiety and its derivatives in various catalytic, photochemical, and electrochemical processes to achieve challenging chemical transformations.

Catalytic Asymmetric Reactions Utilizing Succinimide Frameworks

Catalytic asymmetric reactions are crucial for the synthesis of chiral molecules with high enantiopurity. Recent advances have explored the use of succinimide frameworks in such transformations. These studies investigate the potential of incorporating succinimide structures into substrates or catalysts to induce asymmetry during bond formation. The inherent structure of succinimide can influence the stereochemical outcome of reactions, opening avenues for the development of novel asymmetric methodologies. Research findings in this area contribute to the broader field of asymmetric synthesis by providing new strategies for controlling stereochemistry using readily accessible succinimide-containing compounds.

Photochemical and Electrochemical Approaches in Succinimide Chemistry

Photochemical and electrochemical methods offer environmentally benign and often highly selective pathways for organic synthesis, representing emerging frontiers in succinimide chemistry. Photoinduced transformations involving succinimides have been investigated, exploring reactions initiated by light energy. These can include various radical processes or cycloadditions, leading to complex molecular architectures. Electrochemical approaches, such as electrocatalytic oxidative cross-coupling reactions, have also been applied to succinimides. These methods utilize electrical energy to drive chemical transformations, offering alternatives to traditional chemical oxidants and enabling novel reaction pathways under milder conditions. The application of these techniques to succinimide derivatives, including potentially this compound, allows for the exploration of new synthetic routes and the formation of diverse chemical structures.

Advances in Synthesis of N-Acylsulfenamides and Related Compounds

N-Acylsulfenamides are a class of compounds with diverse applications in organic synthesis and medicinal chemistry. Recent research has focused on developing efficient methods for their synthesis, with some approaches involving succinimides or related structures as key intermediates or reagents. These advancements aim to provide more accessible and versatile routes to N-acylsulfenamides, potentially utilizing the reactive handles present in succinimide derivatives. While specific detailed research findings linking this compound directly to N-acylsulfenamide synthesis were not extensively detailed in the provided snippets, the general progress in synthesizing this class of compounds from succinimide frameworks highlights a relevant area of research.

Innovations in Protecting Group Chemistry and Orthogonal Strategies

The Cbz group, introduced by reagents like this compound, is a cornerstone in amine protection chemimpex.comsigmaaldrich.com. Innovations in protecting group chemistry involve developing new protecting groups, improving methods for their introduction and removal, and devising orthogonal protection strategies. Orthogonal protection allows for the selective removal of one protecting group in the presence of others, which is essential for the synthesis of complex multifunctional molecules. While the provided information emphasizes the established use and hydrogenolytic cleavage of the Cbz group, ongoing research likely explores more selective or milder deprotection methods, or the integration of the Cbz group within broader orthogonal protection schemes alongside other protecting groups that are removed under different conditions (e.g., acid-labile, base-labile, or photolabile groups). These innovations enhance the flexibility and efficiency of multi-step synthesis.

Mechanistic Elucidation through Advanced Spectroscopic and Computational Methods

Understanding the reaction mechanisms involving this compound and its derivatives is crucial for optimizing reaction conditions and developing new transformations. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, play a vital role in the structural characterization of intermediates and products, providing insights into reaction pathways. Computational methods, including density functional theory (DFT) calculations, are increasingly used to model transition states and reaction energy profiles, offering a deeper understanding of the molecular interactions and energy barriers involved in these transformations. By combining experimental spectroscopic data with computational studies, researchers can gain comprehensive mechanistic insights, which in turn guides the rational design of new reactions and catalysts involving succinimide frameworks.

Q & A

Q. How can researchers synthesize Cbz-protected amines using succinimide ester reagents?

  • Methodological Answer : Cbz (benzyloxycarbonyl) protection of amines is typically achieved using N-(benzyloxycarbonyloxy)succinimide (NHS-Cbz). The reaction is conducted in polar aprotic solvents (e.g., DMSO or DMF) at 0–25°C under inert conditions. For example, gentamicin derivatives were synthesized by treating free amine groups with NHS-Cbz in DMSO, followed by purification via column chromatography . Critical parameters include maintaining a 1:4 molar ratio of substrate to NHS-Cbz and monitoring reaction progress via TLC or HPLC. For reproducibility, ensure thorough characterization using NMR (e.g., disappearance of amine protons at δ 1.5–2.5 ppm) and mass spectrometry.

Q. What analytical techniques are essential for confirming the introduction of Cbz groups in synthesized compounds?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Look for aromatic proton signals (δ 7.2–7.4 ppm) and carbamate carbonyl peaks (δ 155–160 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks matching the theoretical mass of the Cbz-adduct (e.g., m/z 279 for NHS-Cbz fragmentation) .
  • FTIR : Verify the presence of Cbz-specific stretches (C=O at ~1700 cm⁻¹, N-H at ~3350 cm⁻¹).
    Inconsistent spectral data may indicate incomplete reactions or by-products, necessitating repurification.

Advanced Research Questions

Q. How can researchers resolve contradictions in succinimide stability data under varying experimental conditions?

  • Methodological Answer : Succinimide stability is pH- and solvent-dependent. For instance, succinimide hydrolysis accelerates under alkaline conditions (pH >8.0), forming aspartate residues, while acidic conditions (pH <5.0) stabilize the ring structure . To reconcile conflicting
  • Design Controlled Hydrolysis Experiments : Use buffers (pH 5.0–9.0) and monitor degradation via RP-HPLC or LC-MS at timed intervals.
  • Quantify Degradation Kinetics : Apply Arrhenius equations to model hydrolysis rates. For example, in monoclonal antibody studies, succinimide at Asp30 hydrolyzed completely at pH 8.0 within 24 hours, restoring bioactivity .
  • Cross-Validate with Structural Data : Use X-ray crystallography or molecular docking to identify residues prone to succinimide formation (e.g., solvent-exposed aspartates) .

Q. What strategies optimize reaction conditions to minimize by-products during Cbz protection of polyamine substrates?

  • Methodological Answer : Polyamines (e.g., aminoglycosides) often yield incomplete Cbz protection due to steric hindrance or competing side reactions. Optimization strategies include:
  • Stepwise Protection : Introduce Cbz groups sequentially using substoichiometric NHS-Cbz (e.g., 0.8 equivalents per amine) to avoid overloading reactive sites .
  • Temperature Modulation : Conduct reactions at 0°C to slow down succinimide ester hydrolysis while maintaining amine reactivity .
  • Solvent Screening : Test aprotic solvents (e.g., DMF vs. DMSO) to balance solubility and reaction kinetics. For gentamicin derivatives, DMSO improved yields by 37% compared to DMF .
  • Catalyst Addition : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in sterically crowded systems.

Data Reporting & Experimental Design

Q. How should researchers document Cbz succinimide synthesis for reproducibility in peer-reviewed journals?

  • Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
  • Experimental Section : Provide exact molar ratios, solvent volumes, and purification methods (e.g., "Column chromatography: silica gel, hexane/EtOAc 3:1") .
  • Supporting Information : Include NMR spectra (with integration values), HRMS data, and HPLC chromatograms. For multi-step syntheses, report yields for each step .
  • Data Consistency : Ensure spectral interpretations align with predicted structures (e.g., carbamate carbonyl signals in ¹³C NMR) and address discrepancies in the discussion section .

Q. What experimental controls are critical when studying succinimide-mediated degradation in biomolecules?

  • Methodological Answer : To isolate succinimide-specific effects:
  • Negative Controls : Use non-succinimide-forming analogs (e.g., Asp-to-Glu mutants) to confirm degradation pathways .
  • Positive Controls : Include samples treated with alkaline buffers (pH 9.0) to induce forced hydrolysis.
  • Stability Monitors : Track succinimide levels using LC-MS/MS with stable isotope-labeled internal standards (e.g., ¹³C-labeled aspartate) .

Contradiction Analysis & Hypothesis Testing

Q. How can conflicting data on succinimide-environment interactions be systematically analyzed?

  • Methodological Answer : Conflicting partition coefficients (e.g., soil vs. water) or degradation rates may arise from varying experimental models. To address this:
  • Meta-Analysis Framework : Aggregate data from peer-reviewed studies (e.g., hydrolysis half-lives, LogP values) and apply multivariate regression to identify key variables (pH, ionic strength) .
  • Computational Modeling : Use tools like COSMOtherm to predict partitioning behavior based on succinimide’s low vapor pressure (<0.1 Pa) and solubility (<1 mg/L) .
  • Experimental Replication : Reproduce disputed conditions (e.g., microbial degradation assays) with standardized protocols to isolate methodological artifacts.

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